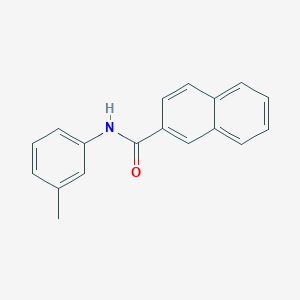

N-(3-methylphenyl)-2-naphthamide

Description

N-(3-Methylphenyl)-2-naphthamide is an aromatic amide compound comprising a naphthalene backbone substituted with a carboxamide group at the 2-position and a 3-methylphenyl moiety at the amine terminus. This structure confers unique physicochemical and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Properties

Molecular Formula |

C18H15NO |

|---|---|

Molecular Weight |

261.3g/mol |

IUPAC Name |

N-(3-methylphenyl)naphthalene-2-carboxamide |

InChI |

InChI=1S/C18H15NO/c1-13-5-4-8-17(11-13)19-18(20)16-10-9-14-6-2-3-7-15(14)12-16/h2-12H,1H3,(H,19,20) |

InChI Key |

NYWUIFNIBLDZEH-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC3=CC=CC=C3C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Acyl Group

- N-(3-Methylphenyl)-2-nitrobenzamide (CAS 5246-49-1): Replaces the naphthalene core with a nitro-substituted benzamide. Molecular weight: 264.26 g/mol vs. 291.34 g/mol for the naphthamide derivative .

N-(3-Methylphenyl)-2,2-dichloroacetamide :

Variations in the Amine Component

- N-(8-Quinolinyl)-2-naphthamide: Substitutes 3-methylphenyl with 8-aminoquinoline, introducing a heterocyclic amine. The quinoline moiety enhances π-π stacking interactions, relevant in catalysis or supramolecular chemistry .

N-[8-Azabicyclo[3.2.1]oct-3β-yl]-2-naphthamide :

Hydroxy-Substituted Analogs

3-Hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide (CAS 54079-43-5):

Physicochemical Properties and Reactivity

| Property | N-(3-Methylphenyl)-2-naphthamide | N-(3-Methylphenyl)-2-nitrobenzamide | 3-Hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide |

|---|---|---|---|

| Molecular Weight (g/mol) | 291.34 | 264.26 | 307.35 |

| logP (Predicted) | ~3.5 | ~2.9 | ~3.1 |

| Solubility | Low in water, high in DMSO | Moderate in acetone | Moderate in ethanol |

| Key Reactivity | Amide hydrolysis, electrophilic substitution | Nitro reduction, SNAr reactions | Chelation, Schiff base formation |

- Thermal Stability : Methyl and naphthyl groups in this compound likely enhance thermal stability (decomposition >250°C) compared to aliphatic analogs .

- Spectroscopic Data : FT-IR and Raman spectra for dichloroacetamide analogs show characteristic amide I bands (~1650 cm⁻¹) and C=O stretches (~1700 cm⁻¹), useful for structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.